molecular formula C16H9BrF2O3 B14943887 4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate

4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate

Cat. No.: B14943887
M. Wt: 367.14 g/mol
InChI Key: QJIBWDLAPGQTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of 2-bromo-5-fluoro-1-benzofuran, which can be achieved through the bromination of 5-fluoro-1-benzofuran using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The next step involves the esterification of the resulting compound with 4-fluorophenylacetic acid under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzofuran ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce ketones, carboxylic acids, or alcohols.

Scientific Research Applications

4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-benzofuran
  • 4-Fluoro-7-bromobenzofuran
  • (2-chloro-5-bromophenyl)(4-fluorophenyl)methanone

Uniqueness

4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate is unique due to the presence of both fluorine and bromine atoms in its structure, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Properties

Molecular Formula

C16H9BrF2O3

Molecular Weight

367.14 g/mol

IUPAC Name

(4-fluorophenyl) 2-(2-bromo-5-fluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C16H9BrF2O3/c17-16-13(12-7-10(19)3-6-14(12)22-16)8-15(20)21-11-4-1-9(18)2-5-11/h1-7H,8H2

InChI Key

QJIBWDLAPGQTMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC2=C(OC3=C2C=C(C=C3)F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.